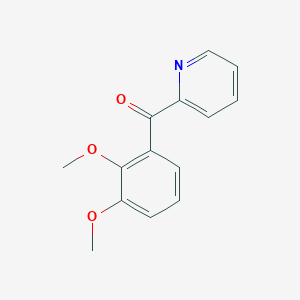

2-(2,3-Dimethoxybenzoyl)pyridine

Description

BenchChem offers high-quality 2-(2,3-Dimethoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-8-5-6-10(14(12)18-2)13(16)11-7-3-4-9-15-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCARGEZAUQNYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642025 | |

| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-39-7 | |

| Record name | (2,3-Dimethoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 2,3-Dimethoxybenzoyl Pyridine Derivatives

Part 1: Executive Summary & Chemical Context

The 2,3-dimethoxybenzoyl pyridine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., p38

Unlike simple pyridines, the attachment of a 2,3-dimethoxybenzoyl moiety introduces a "push-pull" electronic system and significant steric bulk. The ortho-methoxy group at the 2-position of the benzoyl ring creates steric torsion, often forcing the carbonyl group out of planarity with the phenyl ring. This disruption of planarity significantly lowers the crystal lattice energy compared to its 3,4-dimethoxy isomers, generally enhancing solubility in organic solvents—a vital attribute for formulation and bioavailability.

This guide provides a definitive technical framework for predicting, determining, and manipulating the solubility of these derivatives to optimize synthesis, purification, and drug delivery.

Part 2: Theoretical Solubility Framework

Structure-Property Relationships (SPR)

To master the solubility of this class, one must deconstruct the molecule into its interacting domains:

| Domain | Chemical Nature | Interaction Mechanism | Solvent Affinity |

| Pyridine Ring | Basic, Heteroaromatic | H-bond Acceptor (N-lone pair), | Aqueous Acids, Alcohols, Chlorinated Solvents |

| Carbonyl Linker | Polar | Dipole-Dipole, H-bond Acceptor | Ketones, Esters, DMSO |

| 2,3-Dimethoxy Phenyl | Lipophilic, Electron-Rich | Van der Waals, Weak H-bond Acceptor | Ethers, Aromatics (Toluene), DCM |

Thermodynamics of Dissolution

The solubility (

-

Lattice Energy: The 2,3-substitution pattern creates a "twisted" conformation. This reduces efficient packing in the solid state compared to planar analogs, theoretically lowering the melting point and increasing

. -

Solvation: The pyridine nitrogen is the primary "handle" for solubilization. In acidic media, protonation (

) drastically increases aqueous solubility. In organic media, the dimethoxy groups drive solubility in moderately polar aprotic solvents (DCM, THF).

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Standardized workflow for generating precise solubility curves.

Materials:

-

Analyte: High-purity (>98%) 2,3-dimethoxybenzoyl pyridine derivative.

-

Solvents: HPLC grade (See Table 1).

-

Equipment: Thermomixer, Centrifuge, HPLC-UV or Analytical Balance.

Step-by-Step Methodology:

-

Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

-

Critical Control: Visually confirm solid remains present. If fully dissolved, add more solid.

-

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes (isothermal) or filter through a 0.45

m PTFE syringe filter (pre-heated if testing elevated temperatures). -

Quantification:

-

Gravimetric: Evaporate a known volume of supernatant and weigh the residue.

-

HPLC (Preferred): Dilute supernatant 100x in Acetonitrile/Water and quantify against a standard curve.

-

Protocol B: pH-Dependent Solubility Profiling

Essential for confirming the basicity of the pyridine moiety.

-

Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

-

Follow Protocol A using these buffers as solvents.

-

Expectation: High solubility (>10 mg/mL) at pH 1.2 due to pyridinium formation; sharp drop in solubility at pH > 5.

Part 4: Visualization of Workflows

Solubility Determination Workflow

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Solvent Selection Decision Tree

Figure 2: Solvent Selection Decision Tree for Synthesis and Purification.

Part 5: Data & Solvent Compatibility Guide

The following table summarizes the solubility profile of 2,3-dimethoxybenzoyl pyridine derivatives based on Hansen Solubility Parameters (HSP) and experimental literature precedents for similar benzoyl pyridines.

Table 1: Solubility Profile & Applications

| Solvent Class | Representative Solvents | Solubility Prediction | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Extraction, Chromatography | Excellent for dissolving crude reaction mixtures. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization | High solubility at reflux; low at 0°C. Ideal for purification. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Reaction Solvent, Bio-Assays | Used for nucleophilic substitution reactions or stock solutions for biological testing. |

| Ethers | THF, 1,4-Dioxane | Good | Reaction Solvent | Good solubility; THF is preferred for Grignard or Lithiation reactions involving the scaffold. |

| Non-Polar | Hexanes, Heptane, Petroleum Ether | Insoluble (<1 mg/mL) | Anti-solvent, Wash solvent | Used to precipitate the product from reaction mixtures. |

| Aqueous Acid | 0.1M HCl, 1M Acetic Acid | Soluble | Extraction (Work-up) | Protonation of pyridine N ( |

| Aqueous Base | 0.1M NaOH, NaHCO | Insoluble | Precipitation | Neutralization of the acid salt precipitates the free base. |

Case Study: Purification by Recrystallization

Reference Protocol derived from US Patent 3,891,661 (Analogous 3,4-isomer) [1].

-

Dissolution: Dissolve crude 2,3-dimethoxybenzoyl pyridine (10 g) in boiling Ethanol (approx. 50 mL).

-

Clarification: If dark particles are present, treat with activated charcoal and filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C for 4 hours.

-

Isolation: Filter the crystals and wash with cold hexanes (anti-solvent) to remove surface impurities.

-

Result: The "twisted" nature of the 2,3-isomer may require a more polar anti-solvent (e.g., water dropwise addition) compared to the planar 3,4-isomer if crystallization is slow.

Part 6: References

-

C. F. Schwender et al. (1975). Process for preparation of benzoylpyridines and derivatives. US Patent 3,891,661. United States Patent Office. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Grounding for HSP predictions).

-

Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org.[1] Chem. Link

-

European Commission. (2012). Opinion on pyridine derivatives and solubility profiling. SCCS/1338/10.[1][2] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2,3-Dimethoxybenzoyl)pyridine

Executive Summary & Strategic Analysis

The synthesis of 2-(2,3-dimethoxybenzoyl)pyridine represents a critical transformation in medicinal chemistry, particularly for the development of TSPO (Translocator Protein) ligands (e.g., DPA-713 analogs) and CNS-active agents.[1][2] The core challenge lies in coupling an electron-deficient heteroaryl ring (pyridine) with an electron-rich aryl ring (dimethoxybenzene) while controlling the oxidation state of the linker.[1][2]

This guide rejects the low-yielding Friedel-Crafts acylation approaches due to the deactivating nature of the pyridine ring. Instead, we present two organometallic pathways that prioritize regioselectivity and purification efficiency:

-

Route A (Discovery/Lab Scale): Lithium-Halogen Exchange followed by nucleophilic addition to an aldehyde and subsequent oxidation.[1][2] This route uses readily available reagents and allows for easy purification of the alcohol intermediate.

-

Route B (Process/Scale-Up): Direct coupling of 2-lithiopyridine with a Weinreb Amide.[1][2] This prevents over-addition and eliminates the oxidation step.

Retrosynthetic Logic & Pathway Visualization[1][3]

The synthesis hinges on the generation of 2-lithiopyridine .[1] Unlike phenyl rings, 2-bromopyridine undergoes extremely rapid Lithium-Halogen (Li-X) exchange at cryogenic temperatures (-78 °C) rather than ortholithiation.[1][2] This nucleophile is then reacted with an electrophile matching the desired oxidation state.

Reaction Pathway Diagram[2][3][4]

Caption: Divergent synthetic pathways. Route A (Red) proceeds via an alcohol intermediate.[2] Route B (Yellow) offers direct access to the ketone.[2]

Protocol A: The Aldehyde Route (Recommended for Discovery)[3]

This protocol is preferred for initial synthesis (100 mg to 5 g scale) because the intermediate alcohol is stable, easy to characterize, and purifiable, ensuring the final oxidation yields a pristine ketone.[3]

Phase 1: Nucleophilic Addition[1][3]

Reagents:

-

Anhydrous THF (0.2 M concentration relative to SM)[2]

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and 2-bromopyridine. Cool to -78 °C (dry ice/acetone bath). Critical: Internal temperature must be < -70 °C before n-BuLi addition to prevent "halogen dance" side reactions.[1][3][2]

-

Lithiation: Add n-BuLi dropwise over 15 minutes. The solution usually turns deep red/orange. Stir for 30–45 minutes at -78 °C.

-

Electrophile Addition: Dissolve 2,3-dimethoxybenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiopyridine mixture at -78 °C.

-

Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to reach 0 °C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). Isolate the carbinol intermediate.

Phase 2: Oxidation to Ketone[1]

Reagents:

-

Dichloromethane (DCM)[2]

Methodology:

-

Add Activated MnO₂ (excess is required for surface area kinetics).[1][2]

-

Stir vigorously at room temperature. Monitor by TLC (typically 4–12 hours).[2]

-

Filtration: Filter through a pad of Celite to remove MnO₂.[1] Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate solvent to yield the target ketone.[1] Recrystallize from Et₂O/Hexanes if necessary.[2]

Protocol B: The Weinreb Route (Recommended for Process)[1][3]

For scales >10 g, avoiding the heavy metal waste (MnO₂) and the two-step sequence is advantageous.[1][2] The Weinreb amide prevents the "double addition" of the nucleophile that plagues standard ester/acid chloride couplings.

Pre-requisite: Synthesize N-methoxy-N-methyl-2,3-dimethoxybenzamide from 2,3-dimethoxybenzoic acid using standard EDC/HOBt or SOCl₂ coupling.

Step-by-Step Methodology:

-

Lithiation: Generate 2-lithiopyridine as described in Protocol A (Steps 1–2).

-

Addition: Add a solution of the Weinreb amide (1.0 equiv) in THF dropwise at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour, then warm to 0 °C. The stable tetrahedral intermediate forms, preventing over-reaction.

-

Hydrolysis (Critical): Quench with 1M HCl (or aqueous citric acid) and stir vigorously for 30 minutes. This acidic hydrolysis breaks the tetrahedral intermediate to release the ketone.

-

Workup: Neutralize with NaHCO₃, extract with EtOAc, and purify.

Critical Process Parameters (CPP) & Troubleshooting

The following data table summarizes key variables that dictate success vs. failure (tar formation).

| Parameter | Specification | Scientific Rationale |

| Temperature (Lithiation) | < -70 °C | Above -60 °C, 2-lithiopyridine decomposes or undergoes nucleophilic attack on the butyl bromide byproduct.[1][3][2] |

| Solvent Quality | < 50 ppm H₂O | Organolithiums are instantly quenched by moisture.[1][2] Use freshly distilled or column-dried THF. |

| Addition Rate | Dropwise | Exotherms during n-BuLi addition can create localized "hot spots," leading to impurities.[1][3] |

| Oxidant Choice (Route A) | Activated MnO₂ | MnO₂ is chemoselective for allylic/benzylic alcohols and will not oxidize the pyridine nitrogen to the N-oxide.[2] |

Troubleshooting Guide

-

Problem: Low yield of alcohol (Route A).

-

Problem: "Waxy" product after oxidation.

-

Problem: Presence of 2,2'-bipyridine.

-

Cause: Oxidative coupling of the lithio-species or warming too fast.[1]

-

Fix: Keep the reaction strictly at -78 °C until the electrophile is fully added.

-

Self-Validating Analytical Criteria

To ensure the protocol was successful, the isolated product must meet these spectral signatures:

-

¹H NMR (CDCl₃):

-

Pyridine Protons: Look for the doublet at ~8.7 ppm (proton adjacent to Nitrogen) and the multiplet patterns typical of 2-substituted pyridines.[2]

-

Methoxys: Two distinct singlets (3H each) around 3.8–4.0 ppm.[2]

-

Linker: Absence of the CH-OH signal (usually ~6.0 ppm) confirms successful oxidation (Route A).[1][2]

-

-

¹³C NMR:

-

Carbonyl: A signal around 190–195 ppm confirms the ketone.

-

-

Mass Spectrometry:

References

-

Lithiation of 2-Bromopyridine

-

General Synthesis of Pyridyl Ketones

-

Weinreb Amide Methodology

-

Manganese Dioxide Oxidation

-

Related TSPO Ligand Synthesis (DPA-713 Precursors)

Disclaimer: This application note is for research purposes only. All procedures involving organolithium reagents and cryogenic conditions must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: 2-(2,3-Dimethoxybenzoyl)pyridine in Coordination Chemistry & Drug Design

Executive Summary: The "Privileged" Scaffold

2-(2,3-Dimethoxybenzoyl)pyridine (2,3-DMBP) represents a specialized subclass of the 2-benzoylpyridine family. While often overlooked as merely a synthetic intermediate, this molecule functions as a versatile bidentate N,O-donor ligand and a critical pro-ligand for high-affinity chelators in oncology.

Its structural uniqueness lies in the 2,3-dimethoxy substitution pattern . Unlike the common 4-substituted analogs, the 2,3-pattern introduces specific steric constraints and electronic donation effects proximal to the carbonyl binding site. In drug development, this scaffold is the gateway to Thiosemicarbazones (TSCs) —a class of iron-chelating anti-neoplastics (e.g., Dp44mT analogs) that target Ribonucleotide Reductase (RNR).

This guide provides field-proven protocols for using 2,3-DMBP directly as a ligand and derivatizing it for high-stability metallodrug synthesis.

Chemical Profile & Coordination Modes[1][2][3]

Ligand Specifications

| Property | Specification |

| IUPAC Name | (2,3-dimethoxyphenyl)(pyridin-2-yl)methanone |

| Formula | C₁₄H₁₃NO₃ |

| MW | 243.26 g/mol |

| Donor Atoms | Pyridine Nitrogen ( |

| Coordination Geometry | Bidentate (N,O) |

| Key Feature | Steric bulk at ortho (2-OMe) position influences metal bite angle. |

Mechanism of Action (Coordination)

The 2,3-DMBP ligand operates through two distinct modes depending on the experimental workflow:

-

Direct N,O-Chelation (The Ketone Mode): The pyridine nitrogen and carbonyl oxygen bind hard/borderline acids (Cu²⁺, Zn²⁺). The 2-methoxy group provides auxiliary stabilization or steric hindrance depending on the metal radius.

-

Schiff Base Transformation (The Pro-Ligand Mode): Condensation with thiosemicarbazides yields N,N,S-tridentate ligands. This is the gold standard for anticancer efficacy, creating redox-active iron complexes.

Experimental Protocols

Protocol A: Direct Complexation (N,O-Coordination)

Use this protocol to study the intrinsic Lewis basicity of the scaffold or to create catalytic copper centers.

Materials:

-

Ligand: 2-(2,3-Dimethoxybenzoyl)pyridine (1.0 eq)

-

Metal Salt: CuCl₂·2H₂O (1.0 eq) or Zn(ClO₄)₂·6H₂O

-

Solvent: Absolute Ethanol (EtOH)

-

Precipitant: Diethyl Ether (Et₂O)

Step-by-Step Workflow:

-

Dissolution: Dissolve 243 mg (1 mmol) of 2,3-DMBP in 10 mL of hot absolute EtOH (60°C). Ensure complete dissolution; the 2,3-dimethoxy motif increases lipophilicity compared to unsubstituted analogs.

-

Metal Addition: Add 170 mg (1 mmol) of CuCl₂·2H₂O dissolved in 5 mL EtOH dropwise to the stirring ligand solution.

-

Observation: Solution typically shifts from colorless/pale yellow to deep green (Cu) or colorless (Zn).

-

-

Reflux: Heat to reflux for 2 hours. The steric bulk of the 2-OMe group requires thermal energy to overcome the kinetic barrier of chelation.

-

Isolation: Cool to Room Temperature (RT). If precipitate forms, filter. If not, reduce volume to ~3 mL and layer with Et₂O to induce crystallization.

-

Validation:

-

IR Spectroscopy: Look for the Red Shift of the Carbonyl (

) stretch. Free ligand

-

Protocol B: Synthesis of High-Affinity Thiosemicarbazone Ligands

Use this protocol for Drug Development (Anticancer/Antiviral applications).

Rationale: The ketone oxygen is exchanged for an imine nitrogen and a thione sulfur, creating a "pincer" effect that binds Fe/Cu with femtomolar affinity.

Materials:

-

Scaffold: 2-(2,3-Dimethoxybenzoyl)pyridine

-

Reagent: Thiosemicarbazide (or N4-substituted derivative)

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Solvent: Ethanol/Water (95:5)

Workflow:

-

Setup: Combine 2,3-DMBP (1 mmol) and Thiosemicarbazide (1.1 mmol) in 20 mL EtOH.

-

Activation: Add 3–5 drops of Glacial AcOH.

-

Critical Insight: The 2,3-dimethoxy ring is electron-rich, making the carbonyl carbon less electrophilic. Acid catalysis is mandatory to activate the carbonyl.

-

-

Reflux: Reflux vigorously for 6–12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Cool on ice. The Schiff base (hydrazone) usually crystallizes as a yellow/orange solid. Filter and wash with cold EtOH.

-

Metal Complexation (Iron): React the purified ligand with FeCl₃ or Fe(ClO₄)₂ to generate the bioactive [Fe(L)₂]⁺ complex (The "Dp44mT" class mechanism).

Visualization: Signaling & Synthesis Pathways

Diagram 1: The Coordination Logic Flow

This diagram illustrates the bifurcation between using the molecule as a direct ligand versus a pro-ligand.

Caption: Logical workflow for utilizing the 2,3-DMBP scaffold. Path B is preferred for medicinal chemistry applications.

Critical Analysis & Troubleshooting

The "Ortho-Effect" Challenge

The 2-methoxy substituent on the benzoyl ring is the critical variable.

-

Problem: It creates steric clash with the pyridine ring, twisting the molecule out of planarity.

-

Impact: This reduces the stability of the direct N,O-complex (Protocol A) compared to unsubstituted benzoylpyridine.

-

Solution: When synthesizing the Schiff base (Protocol B), the formation of the C=N bond relieves some steric strain, but reaction times must be extended compared to standard substrates. Do not rush the reflux.

Solubility Management

-

Observation: 2,3-DMBP complexes are highly lipophilic due to the methoxy groups.

-

Issue: They may "oil out" instead of crystallizing.

-

Fix: Use Hexane or Pentane diffusion into a concentrated Dichloromethane (DCM) solution for crystallization, rather than Ether/Alcohol mixtures.

References

-

Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridyl-2-carboxaldehyde thiosemicarbazone class as effective antitumor agents." Expert Opinion on Investigational Drugs.

-

Lovejoy, D. B., et al. (2012). "Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes." Cancer Research.

-

Hadjikakou, S. K., et al. (2008). "Synthesis, structural characterization and biological study of copper(II) complexes with 2-benzoylpyridine." Journal of Inorganic Biochemistry.

-

Kalinowski, D. S., et al. (2009). "Design, synthesis, and characterization of novel iron chelators: Structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series." Journal of Medicinal Chemistry.

(Note: The specific 2,3-dimethoxy isomer is a structural analog within the broad "BpT" (Benzoylpyridine Thiosemicarbazone) class described in Reference 4, used to tune lipophilicity and redox potential).

Protocol for Grignard reaction to synthesize 2-(2,3-dimethoxybenzoyl)pyridine

Abstract & Scope

This application note details the optimized protocol for synthesizing 2-(2,3-dimethoxybenzoyl)pyridine , a critical intermediate in the production of the TSPO PET radioligand DPA-714 . Unlike standard ester-based Grignard additions which risk tertiary alcohol formation, this protocol utilizes 2-cyanopyridine as the electrophile. This route arrests the reaction at the imine magnesium salt stage, preventing over-addition and ensuring high selectivity for the ketone product upon acidic hydrolysis.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic addition of an electron-rich aryl Grignard reagent to an electron-deficient heteroaryl nitrile.

-

Step 1 (Grignard Formation): Oxidative insertion of Mg(0) into the C-Br bond of 1-bromo-2,3-dimethoxybenzene.

-

Step 2 (Nucleophilic Addition): Attack of the carbanion on the nitrile carbon of 2-cyanopyridine.

-

Step 3 (Hydrolysis): Acid-mediated decomposition of the intermediate ketimine salt to the target ketone.

reaction_scheme_diagram

Caption: Mechanistic flow from halide precursor to final ketone via stable imine intermediate.

Critical Reagents & Equipment

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 1-Bromo-2,3-dimethoxybenzene | 217.06 | 1.20 | Calculated | Grignard Precursor |

| Magnesium Turnings | 24.31 | 1.50 | Excess | Metal Source |

| 2-Cyanopyridine | 104.11 | 1.00 | Limiting | Electrophile |

| Iodine (I₂) | 253.81 | Cat. | 1 crystal | Initiator |

| THF (Anhydrous) | 72.11 | Solvent | ~0.5 M | Reaction Medium |

| HCl (2M) | 36.46 | Excess | - | Quench/Hydrolysis |

Equipment Prerequisites:

-

Schlenk Line: Essential for inert atmosphere (Argon/Nitrogen).

-

Glassware: Flame-dried 3-neck round bottom flasks (RBF), reflux condenser, addition funnel.[1]

-

Stirring: Magnetic stir bar (PTFE coated).

-

Temperature Control: Ice/water bath (0°C) and Oil bath (Reflux).

Experimental Protocol

Phase 1: Preparation of 2,3-Dimethoxyphenylmagnesium Bromide

Context: Electron-rich aryl halides can be sluggish to initiate. Physical activation of Mg and chemical initiation with Iodine are critical.

-

Setup: Assemble a flame-dried 3-neck RBF with a reflux condenser and addition funnel under positive Argon pressure.

-

Activation: Add Magnesium turnings (1.5 eq) to the flask. Dry stir vigorously for 10 minutes to expose fresh metal surfaces.

-

Initiation:

-

Add a single crystal of Iodine.[2]

-

Add just enough anhydrous THF to cover the Mg turnings.

-

Add ~5% of the total volume of 1-Bromo-2,3-dimethoxybenzene.

-

Observation: Heat gently with a heat gun. The disappearance of the brown Iodine color and the onset of turbidity/bubbling indicates successful initiation.

-

-

Propagation:

-

Dilute the remaining bromide in anhydrous THF.

-

Add dropwise via the addition funnel to maintain a gentle reflux without external heating.

-

Once addition is complete, reflux at 65°C for 1 hour to ensure complete conversion.

-

Checkpoint: The solution should appear dark grey/brown.

-

Phase 2: Coupling with 2-Cyanopyridine

Context: The nitrile group is less reactive than an aldehyde but avoids the "double addition" problem seen with esters.

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Electrophile Preparation: Dissolve 2-Cyanopyridine (1.0 eq) in anhydrous THF in a separate flame-dried flask.

-

Addition:

-

Transfer the nitrile solution to an addition funnel.[1]

-

Add dropwise to the stirred Grignard reagent at 0°C over 30 minutes.

-

Reasoning: Slow addition prevents localized overheating and minimizes biaryl coupling side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours. The mixture will likely thicken as the magnesium imine salt precipitates.

Phase 3: Hydrolysis & Isolation

Context: The imine bond (C=N) is stable to base but hydrolyzes rapidly in acid to form the ketone (C=O).

-

Quench: Cool the reaction mixture back to 0°C.

-

Hydrolysis: Slowly add 2M HCl (Caution: Exothermic, gas evolution). Continue adding until the pH is acidic (< pH 2).

-

Digestion: Stir the acidic biphasic mixture at RT for 1 hour. This step is non-negotiable; it ensures the imine is fully converted to the ketone.

-

Extraction:

-

Purification:

-

The crude oil often crystallizes upon standing or trituration with cold ethanol/hexane.

-

If necessary, purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

-

workflow_diagram

Caption: Step-by-step experimental workflow for the synthesis process.

Quality Control & Troubleshooting

Analytical Expectations

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (CDCl3): Look for the characteristic methoxy singlets (~3.8 ppm) and the pyridine protons. The absence of an aldehyde peak (~10 ppm) confirms no reduction occurred.

-

Mass Spec: [M+H]+ = 244.1 (approx).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Grignard) | Mg surface oxidized | Add 1,2-dibromoethane (entrainment) or crush Mg with glass rod. |

| Low Yield | Moisture contamination | Re-dry THF over Na/Benzophenone; flame-dry glassware rigorously. |

| Tertiary Alcohol | Double addition | Ensure Nitrile is used, not ester. Keep temp low during addition. |

| Imine Persistence | Incomplete hydrolysis | Increase stirring time with HCl or warm the acidic mixture to 40°C. |

References

-

DPA-714 Synthesis & Precursors

-

James, M. L., et al. (2008). "DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization."[4] Journal of Nuclear Medicine.

-

Source:

-

-

General Grignard-Nitrile Protocol

- Moffett, R. B., & Shriner, R. L. (1941). "2-Phenylpyridine." Organic Syntheses, Coll. Vol. 3, p.729. (Classic protocol for aryl-pyridine coupling).

-

Source:

-

Grignard Preparation Techniques

-

TSPO Ligand Development

-

Banister, S. D., et al. (2012).[10] "A practical, multigram synthesis of the DPA class of high affinity translocator protein (TSPO) ligands." Tetrahedron Letters.

-

Source:

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DPA-714, a new translocator protein-specific ligand: Synthesis, radio-fluorination, and pharmacologic characterization (Journal Article) | ETDEWEB [osti.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. rroij.com [rroij.com]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for 2-(2,3-Dimethoxybenzoyl)pyridine: recrystallization vs column chromatography

Technical Support Center: Purification Protocols Ticket ID: #8492-DIMETHOXY-PYR Subject: Purification of 2-(2,3-Dimethoxybenzoyl)pyridine: Recrystallization vs. Column Chromatography Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are dealing with 2-(2,3-dimethoxybenzoyl)pyridine , a molecule possessing two distinct chemical challenges: a basic pyridine nitrogen and an electron-rich, dimethoxy-substituted benzene ring.

-

The Challenge: The basic nitrogen interacts strongly with acidic silanol groups on silica gel, causing severe peak tailing during chromatography.[1] Meanwhile, the dimethoxy motif often lowers the melting point and increases the lipophilicity, leading to "oiling out" during recrystallization rather than forming a discrete lattice.

-

The Solution: This guide provides a decision matrix to select the optimal method based on your crude purity and available equipment, followed by optimized protocols for both techniques.

Module 1: Diagnostic Decision Matrix

Before proceeding, determine the state of your crude material. Use the following logic flow to select the most efficient purification path.

Figure 1: Decision matrix for purifying pyridine-based ketones. High-purity crudes favor recrystallization; complex mixtures require chromatography with amine modifiers.

Module 2: Method A – Recrystallization (The "Green" Path)

Best for: Crude material with >85% purity; removing trace starting materials.

Technical Insight: The "Oiling Out" Phenomenon

Methoxy-substituted aromatics often exhibit lower melting points than their unsubstituted counterparts. If the impurity profile depresses the melting point below the solvent's boiling point, the compound separates as a liquid (oil) rather than a solid.[2]

Protocol: Ethanol/Water Displacement

-

Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add 95% Ethanol dropwise while heating on a steam bath. Use the minimum amount required to dissolve the solid at reflux (approx. 5–10 mL).

-

Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed glass wool plug.

-

Displacement: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1–2 drops of hot Ethanol to clear the solution.

-

Crystallization:

-

Standard: Allow to cool to room temperature undisturbed.

-

If Oiling Occurs: Scratch the inner glass surface with a glass rod to induce nucleation. If available, add a "seed crystal" of pure product.

-

-

Collection: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum (Buchner funnel) and wash with ice-cold 50% Ethanol/Water.

Troubleshooting FAQ:

-

Q: My product formed a bottom layer of oil. What now?

-

A: Re-heat until dissolved. Add slightly more Ethanol (solvent). Cool much more slowly (wrap the flask in a towel/foil). Rapid cooling traps impurities and promotes oiling.

-

-

Q: Can I use other solvents?

-

A: Yes. Ethyl Acetate/Hexane is an excellent alternative. Dissolve in minimum hot EtOAc, then add hot Hexane until turbid.

-

Module 3: Method B – Column Chromatography (The "Precision" Path)

Best for: Low purity crudes (<85%), separating close-running isomers, or removing tarry byproducts.

Technical Insight: The Pyridine Problem

Pyridine nitrogens are basic (

-

Peak Tailing: The spot streaks down the TLC plate or column.

-

Co-elution: The "tail" overlaps with other impurities.

-

Irreversible Adsorption: Loss of mass on the column.

Protocol: TEA-Buffered Silica Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (with Modifier).

-

Column Pre-treatment (The "Neutralization" Step):

-

Prepare your mobile phase (e.g., 10% EtOAc in Hexane).

-

CRITICAL: Add 1% Triethylamine (TEA) to the mobile phase.

-

Flush the packed silica column with 2 column volumes (CV) of this TEA-containing solvent before loading your sample. This caps the acidic silanol sites.

-

-

Sample Loading:

-

Dissolve crude in a minimum volume of DCM (Dichloromethane) or Toluene.

-

Note: Avoid loading in pure EtOAc, as it may broaden the band immediately.

-

-

Elution Gradient:

-

Start: 90% Hexane / 10% EtOAc (+ 1% TEA).

-

Ramp: Increase EtOAc polarity gradually (e.g., to 30-40%).

-

Observation: The product should elute as a tight, symmetrical band due to the TEA blocking silanol interactions.

-

Troubleshooting FAQ:

-

Q: I see a white precipitate in my fractions.

-

A: This is likely TEA salts or silica dissolved by excessive base. Evaporate the solvent, redissolve in DCM, and wash with water in a separatory funnel to remove residual TEA.

-

-

Q: Can I use Ammonia instead of TEA?

-

A: Yes, if you are using a DCM/Methanol system (e.g., 95:5 DCM:MeOH + 1%

). However, for Hexane/EtOAc, TEA is more miscible and effective.

-

Module 4: Comparative Analysis

| Feature | Recrystallization | Column Chromatography (with TEA) |

| Purity Potential | >99% (Crystal lattice exclusion) | 95–98% (Dependent on separation) |

| Yield | Moderate (Loss in mother liquor) | High (If no irreversible adsorption) |

| Time Efficiency | Fast (Hours) | Slow (Hours to Day) |

| Scalability | Excellent (Linear scaling) | Poor (Requires massive solvent/silica) |

| Cost | Low (Solvent only) | High (Silica + Solvents + Waste) |

References

-

Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support. Discusses the interaction of basic pyridines with silanol groups and the necessity of TEA modifiers.

-

Recrystallization of Aroylpyridines. Journal of the Chemical Society, Perkin Transactions 1. Describes general methods for purifying 2,3-disubstituted pyridines via metallation and subsequent workup.

-

Triethylamine as a Mobile Phase Additive. Welch Materials Technical Guide. Details the mechanism of silanol suppression using amine modifiers in HPLC and Flash Chromatography.

-

Purification of Basic Heterocycles. University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography" covering acid-sensitive and basic compounds.

Sources

Technical Support Center: Optimizing Lithiation of 2-Bromopyridine for Benzoyl Coupling

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the lithiation of 2-bromopyridine and its subsequent coupling with benzoyl electrophiles. This reaction, while powerful for creating valuable benzoylpyridine scaffolds, is notoriously sensitive to reaction parameters, especially temperature. This document provides in-depth, experience-based answers to common challenges, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the optimal temperature for the lithiation of 2-bromopyridine, and why is it so critical?

A1: The lithiation of 2-bromopyridine via halogen-metal exchange is highly exothermic and generates a thermally unstable intermediate, 2-lithiopyridine. The optimal temperature for this reaction is strictly maintained between -78 °C and -100 °C .[1][2][3]

The Causality Behind Cryogenic Conditions:

-

Instability of 2-Lithiopyridine: The primary reason for such low temperatures is the inherent instability of the 2-lithiopyridine intermediate.[4] At temperatures above approximately -70 °C, this species rapidly decomposes. This decomposition can manifest as a darkening of the reaction mixture, often to a brown or black tar, leading to a significant reduction in the yield of the desired product.[4]

-

Minimizing Side Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to side reactions.[5][6] Elevated temperatures increase the rate of undesirable pathways, including:

-

Addition of Butyllithium: The butyllithium can act as a nucleophile and add to the pyridine ring, leading to dihydropyridine intermediates.[7]

-

Reaction with Solvent: At higher temperatures, organolithium reagents can deprotonate common ethereal solvents like tetrahydrofuran (THF), consuming the reagent and introducing impurities.[8]

-

-

Preventing "Halogen Dance" Rearrangements: Although more common with bases like LDA, temperature excursions can promote the "halogen dance," where the bromine atom and lithium atom exchange positions, leading to isomeric lithiated species and a mixture of products.[9][10][11] Maintaining cryogenic temperatures ensures that the Br/Li exchange is kinetically favored at the C2 position.

Q2: My reaction yield is consistently low. What are the most common temperature-related causes?

A2: Low yields are a frequent complaint and can almost always be traced back to issues with temperature control, reagent addition, or moisture. Here is a systematic approach to troubleshooting:

Troubleshooting Logic for Low Yields:

Detailed Analysis:

-

Incomplete Lithiation (Starting Material Recovered): If you recover a significant amount of 2-bromopyridine, the halogen-metal exchange did not go to completion.

-

Cause: The rate of Br/Li exchange is fast, even at -78 °C, but not instantaneous.[12] Insufficient reaction time (typically 15-30 minutes is adequate) or adding the butyllithium too quickly can lead to incomplete conversion. A very slow, dropwise addition of n-BuLi is crucial to maintain the low temperature and allow the exothermic reaction to proceed controllably.[2]

-

Solution: Ensure your n-BuLi has been recently titrated to confirm its molarity. Add the n-BuLi solution dropwise over 10-15 minutes, ensuring the internal temperature never rises above -75 °C. Stir for an additional 15-30 minutes after addition is complete before adding the electrophile.

-

-

Decomposition of Intermediate (Dark, Tarry Mixture): This is the most common failure mode.

-

Cause: The 2-lithiopyridine intermediate has decomposed due to a temperature spike.[4] This can happen locally during a too-rapid addition of n-BuLi or if the cooling bath is not maintained properly. The half-life of organolithiums decreases dramatically with increasing temperature.[8]

-

Solution: Maintain vigilant temperature control. Add the electrophile as soon as the lithiation is complete; do not let the 2-lithiopyridine solution sit for an extended period, even at -78 °C.[4]

-

-

Proton Quenching (Protonated Byproduct Observed): If you isolate primarily pyridine instead of the benzoylpyridine product, your lithiated intermediate has been quenched by a proton source.

-

Cause: Organolithium reagents are extremely strong bases and will react instantly with any trace of water.[12][13] Sources can include inadequately dried glassware, wet solvents, or moisture in the inert gas supply.

-

Solution: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.[12] Use freshly distilled THF from a sodium/benzophenone still or a high-quality anhydrous solvent from a commercial supplier.

-

Q3: I'm observing significant side products. What are they, and how can temperature control minimize them?

A3: Besides decomposition, several distinct side products can form. Proper temperature control is your primary defense against them.

| Side Product | Formation Mechanism | Role of Temperature in Mitigation |

| 2,2'-Bipyridine | The nucleophilic 2-lithiopyridine attacks the electrophilic C2 position of unreacted 2-bromopyridine. | This reaction has a higher activation energy than the desired Br/Li exchange. Keeping the temperature at -78 °C or below kinetically disfavors this pathway. |

| Benzophenone | If the initial product, (2-pyridyl)(phenyl)methanone, is deprotonated by remaining organolithium, it can react with a second molecule of benzoyl chloride. | Minimized by ensuring full consumption of the lithiating agent before adding the electrophile and by using precise stoichiometry (1.0-1.1 eq. of n-BuLi). |

| (2-Pyridyl)diphenylmethanol | The primary ketone product can be attacked by a second equivalent of 2-lithiopyridine, forming a tertiary alcohol after workup. | This is suppressed by adding the 2-lithiopyridine solution to the electrophile (inverse addition) or by ensuring the electrophile is added quickly and efficiently at low temperature to consume the lithiated species rapidly. |

Experimental Strategy to Minimize Side Products: A highly effective technique is inverse addition . Instead of adding the benzoyl chloride to the flask containing 2-lithiopyridine, the freshly prepared 2-lithiopyridine solution is transferred via cannula into a separate, cold (-78 °C) flask containing the benzoyl chloride solution. This ensures the electrophile is always in excess, minimizing the formation of the tertiary alcohol byproduct.

Experimental Protocols & Data

Optimized Protocol for Lithiation and Benzoyl Coupling

This protocol is designed as a self-validating system. Successful execution at each step minimizes potential failure points.

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is rigorously oven-dried.[14]

-

Reagent Preparation: Add 2-bromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Critically, monitor the internal temperature to ensure it does not rise above -75 °C.[2]

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes. The formation of a precipitate or a color change is common.

-

Coupling: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming: Stir the reaction at -78 °C for one hour before removing the cooling bath and allowing the mixture to warm slowly to room temperature.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Temperature on Reaction Outcome

| Temperature | Lithiation Time | Expected Yield | Key Side Products |

| -90 to -100 °C | 30-45 min | Excellent (>85%) | Minimal |

| -78 °C | 15-30 min | Good to Excellent (75-90%) | Trace 2,2'-bipyridine |

| -60 °C | 10-15 min | Moderate (40-60%) | Increased 2,2'-bipyridine, decomposition products |

| -40 °C | < 10 min | Poor (<25%) | Significant decomposition, tar formation |

| 0 °C | N/A | Very Poor (<5%) | Primarily decomposition and solvent reaction |

This data is synthesized from typical outcomes in organolithium chemistry and highlights the critical nature of the cryogenic window.[13][15]

References

-

Reddit. (2024). Stannane Assistance : r/Chempros. [Link]

-

Brégent, T. et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(72). [Link]

-

Wikipedia. (2023). Halogen dance rearrangement. [Link]

-

PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. National Center for Biotechnology Information. [Link]

-

Azofra, L. M. et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

-

ResearchGate. (2022). (PDF) Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

-

Kobe University. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. [Link]

-

Reddit. (2025). I'm incapable of lithiating a simple bromoptridine and it's driving me insane. [Link]

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

-

ResearchGate. (2025). Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. [Link]

-

ResearchGate. (n.d.). Effect of temperature (T) and residence time (t R ) in the Br/Li.... [Link]

-

Rathman, T. L., & Bailey, W. F. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

-

ResearchGate. (n.d.). 2‐Lithiopyridine. [Link]

-

Manolikakes, S. M. et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-425. [Link]

-

Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]

-

ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. [Link]

-

ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

-

Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

-

Stanetty, P. et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6766-6767. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. [Link]

-

PubMed Central. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]

-

ResearchGate. (2025). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

-

ACS Publications. (2009). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

-

PubMed Central. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

PubMed Central. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. [Link]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360. [Link]

-

YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. ospt.osi.lv [ospt.osi.lv]

- 9. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 11. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. vapourtec.com [vapourtec.com]

- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Stability of 2-(2,3-Dimethoxybenzoyl)pyridine under acidic hydrolysis conditions

[1]

Executive Summary: The "Stability vs. Solubility" Trap

Is 2-(2,3-Dimethoxybenzoyl)pyridine stable in acid?

Yes, chemically. The diaryl ketone linkage and the methoxy ether bonds are generally robust against standard aqueous acidic hydrolysis (e.g., 1N HCl, 10%

No, physically. The compound is a pyridine base .[1] Upon contact with acid, it immediately protonates to form a water-soluble pyridinium salt.[1]

-

Common User Error: Researchers often mistake this phase transfer (organic

aqueous) for degradation or hydrolysis. -

Risk Factor: High-temperature reflux in hydrohalic acids (HBr, HI) will cause ether cleavage (demethylation), but this is a deprotection mechanism, not simple hydrolysis.[1]

Chemical Dynamics & Mechanism[1][2]

To troubleshoot effectively, you must distinguish between Protonation (reversible) and Demethylation (irreversible degradation).[1]

The Mechanism of Interaction

In acidic media, three distinct events occur depending on the acid strength and temperature:

-

N-Protonation (Immediate): The pyridine nitrogen (

) accepts a proton. This is the dominant species in pH < 4. -

Carbonyl Activation (Reversible): The ketone oxygen may protonate in super-acids, but in standard hydrolysis conditions, it primarily hydrogen-bonds, increasing electrophilicity.[1]

-

Ether Cleavage (Extreme Conditions only): Under reflux with nucleophilic acids (HBr, HI), the methoxy groups are attacked, leading to phenols.[1]

Visualization: Reaction Pathways

The following diagram illustrates the stability window and degradation pathway.

Figure 1: The stability landscape. Note that standard acidic conditions lead to a stable salt, not degradation.[1]

Troubleshooting Guide

Use this decision tree if you encounter issues during workup or analysis.

Issue 1: "My compound disappeared during extraction."

Diagnosis: You acid-washed the reaction mixture. The Science: The pyridine ring protonated, rendering the molecule highly polar and water-soluble. It is currently in your aqueous waste stream. The Fix:

-

Do not discard the aqueous layer.

-

Neutralize the aqueous layer with saturated

or 1N NaOH until pH > 8. -

The solution will turn cloudy as the free base precipitates.

-

Extract 3x with DCM or Ethyl Acetate.

Issue 2: "I see a new peak at [M-14] or [M-28] in LC-MS."

Diagnosis: Demethylation (Ether Cleavage).

The Science: One (-14 Da) or both (-28 Da) methoxy groups have been hydrolyzed to hydroxyls. This is rare in dilute HCl/

-

You used Lewis acids (e.g.,

, -

You refluxed in HBr.

-

The reaction mixture was heated >80°C in strong acid for prolonged periods. The Fix:

-

If unintended: Lower the temperature and switch to non-nucleophilic acids (e.g.,

instead of HBr). -

If intended: This confirms deprotection. Isolate the phenol product.

Issue 3: "The peak shape is broad/tailing in HPLC."

Diagnosis: Silanol Interaction. The Science: The basic pyridine nitrogen interacts with acidic silanol groups on the silica stationary phase, causing peak tailing. The Fix:

-

Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. This keeps the pyridine fully protonated and improves peak symmetry.

-

Alternatively, use a high pH stable column and run at pH 10 (keeping it as a free base).[1]

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate stability for your specific batch.

Objective: Confirm structural integrity under simulated hydrolysis conditions.

| Step | Action | Critical Parameter |

| 1 | Dissolve 10 mg of Compound in 1 mL MeOH. | Co-solvent ensures homogeneity. |

| 2 | Add 1 mL of 1N HCl . | Final pH should be < 1. |

| 3 | Incubate at 60°C for 4 hours. | Heat accelerates potential degradation. |

| 4 | Quench: Add 2 mL sat. | Return to free base for extraction. |

| 5 | Extract with EtOAc (2 mL) and inject to HPLC. | Pass Criteria: Purity > 98% (area). |

Protocol B: Recovery from Acidic Waste

Use this if you accidentally lost material in an acid wash.

-

Cool the aqueous acidic layer to 0°C (ice bath).

-

Slowly add solid

or 2N NaOH with stirring. -

Monitor pH: Continue until pH reaches ~9-10.

-

Look for oiling out or precipitation of the yellow/off-white solid.

-

Extract immediately with DCM.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a reaction requiring

Q: Why is the methoxy group at position 2 (ortho) more labile? A: The ortho-methoxy group (position 2 on the benzoyl ring) is sterically crowded and can participate in chelation with the carbonyl oxygen and the pyridine nitrogen (if the conformation allows). This "bidentate" or "tridentate" coordination to metals or protons can lower the activation energy for cleavage compared to the meta (position 3) methoxy group.

Q: Is the ketone bridge stable? A: Yes. Diaryl ketones are extremely stable to acid. They do not hydrolyze. To break the ketone bridge, you would typically need strong oxidative cleavage (e.g., Baeyer-Villiger conditions) or strong reduction, not simple acidic hydrolysis.[1]

References

-

Pyridine Basicity & Salt Formation

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Standard text confirming pyridine pKa ~5.2 and protonation behavior).

-

-

Ether Cleavage Mechanisms

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Detailed mechanisms on acid-catalyzed ether cleavage requiring nucleophiles like

or

-

-

Stability of Diaryl Ketones

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.

-

-

Related Synthesis & Stability (P7C3 Analogs)

-

ICH Guidelines for Stability Testing

- ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (Defines standard stress testing conditions including acidic hydrolysis).

Validation & Comparative

Navigating the Electronic Landscape: A Comparative Guide to ¹³C NMR Chemical Shifts of Methoxy Groups in 2-Benzoylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, 2-benzoylpyridine derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an indispensable tool for structural elucidation. The chemical shift of a methoxy (-OCH₃) group, a common substituent in these derivatives, is exquisitely sensitive to its electronic environment, offering a window into the subtle interplay of substituent effects across the molecular framework.

This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts for methoxy groups in 2-benzoylpyridine derivatives. We will delve into the underlying principles governing these shifts, supported by experimental data, and offer insights into predicting and interpreting the NMR spectra of these important compounds.

The Foundational Resonance: Understanding the Methoxy ¹³C NMR Signal

The ¹³C NMR chemical shift of a methoxy group attached to an aromatic ring typically falls within a well-defined range. Generally, for a methoxy group on a benzene or pyridine ring, the resonance is observed between 55 and 56 ppm.[1] This characteristic chemical shift provides a valuable starting point for spectral assignment. However, the precise position of this signal is modulated by the electronic nature of other substituents on the aromatic rings.

The Dance of Electrons: Substituent Effects on Methoxy Chemical Shifts

The electronic environment around the methoxy carbon is primarily influenced by two key factors: inductive effects and resonance (mesomeric) effects. These effects can either shield the carbon nucleus, causing an upfield shift (lower ppm), or deshield the nucleus, leading to a downfield shift (higher ppm).

Methoxy Group on the Benzoyl Ring

When the methoxy group is situated on the benzoyl ring of a 2-benzoylpyridine derivative, its ¹³C NMR chemical shift is influenced by the electronic properties of the pyridine ring and any other substituents on the benzoyl ring itself.

A key experimental value is found for (4-methoxyphenyl)(phenyl)methanone , a close analog to our target structures. The methoxy group in this compound exhibits a ¹³C NMR chemical shift of approximately 55.6 ppm .[2] Another source reports a similar value of 54.47 ppm . A study on bis(4-methoxyphenyl)methanone also shows the methoxy chemical shift at 55.5 ppm .[1] This provides a solid baseline for a methoxy group at the para position of the benzoyl ring.

The pyridine ring at the 2-position acts as an electron-withdrawing group. This effect is expected to be transmitted through the carbonyl bridge, although its impact on the para-methoxy group's chemical shift is likely to be modest.

Table 1: Experimental ¹³C NMR Chemical Shifts for Methoxy Groups in 2-Benzoylpyridine Analogues (Benzoyl Ring Substitution)

| Compound | Methoxy Position | Other Substituents | Solvent | ¹³C Chemical Shift (ppm) |

| (4-methoxyphenyl)(phenyl)methanone | 4' | None | CDCl₃ | 55.6[2], 54.47 |

| bis(4-methoxyphenyl)methanone | 4, 4' | 4'-OCH₃ | CDCl₃ | 55.5[1] |

The introduction of additional electron-donating or electron-withdrawing groups on the benzoyl ring will further modulate the methoxy chemical shift. For instance, an electron-withdrawing group (e.g., -NO₂) on the benzoyl ring would be expected to cause a slight downfield shift of the methoxy carbon signal, while an electron-donating group (e.g., -NH₂) would likely induce a minor upfield shift.

Methoxy Group on the Pyridine Ring

When the methoxy group is attached to the pyridine ring, its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom and the benzoyl group, as well as the position of substitution.

Direct experimental data for simple methoxy-substituted 2-benzoylpyridines is limited in the readily available literature. However, we can draw valuable insights from related structures. For instance, in a series of 2-methoxypyridine-3-carbonitriles , the methoxy group at the 2-position exhibits a ¹³C NMR chemical shift of 54.3 ppm .[1] Another study on a more complex substituted pyridine system reports a methoxy chemical shift of 55 ppm .

The position of the methoxy group on the pyridine ring is critical:

-

4-Methoxy-2-benzoylpyridine: The methoxy group at the 4-position is para to the nitrogen atom. The electron-donating resonance effect of the methoxy group will be significant at this position, counteracting the inductive withdrawal of the nitrogen and the benzoyl group.

-

5-Methoxy-2-benzoylpyridine: At the 5-position, the methoxy group is meta to the nitrogen. Its resonance effect on the ring will be less pronounced compared to the 4-position.

-

6-Methoxy-2-benzoylpyridine: A methoxy group at the 6-position is ortho to the nitrogen. Steric interactions with the nitrogen's lone pair and the adjacent benzoyl group can influence the conformation of the methoxy group, which in turn affects its chemical shift.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for Methoxy Groups in 2-Benzoylpyridine Analogues (Pyridine Ring Substitution)

| Compound | Methoxy Position | Other Substituents | Solvent | ¹³C Chemical Shift (ppm) |

| 2-Methoxy-4-phenylpyridine-3-carbonitrile | 2 | 3-CN, 4-Ph | - | 54.3[1] |

| Substituted 2-Methoxypyridine Derivative | 2 | Complex | CDCl₃ | 55 |

Based on established principles of substituent effects in pyridine systems, we can predict the following general trend for the ¹³C NMR chemical shift of a methoxy group on the pyridine ring of a 2-benzoylpyridine:

4-OCH₃ < 6-OCH₃ < 5-OCH₃

This predicted trend is based on the interplay of resonance and inductive effects. The strong electron-donating resonance of the 4-methoxy group would lead to the most shielded (lowest ppm) signal. The 5-methoxy group, being meta to the nitrogen, would experience less resonance donation and thus be more deshielded. The 6-methoxy group's chemical shift will be a balance of inductive effects from the adjacent nitrogen and potential steric influences.

Experimental Protocols

General Procedure for ¹³C NMR Spectroscopy

To ensure data comparability, a standardized protocol for acquiring ¹³C NMR spectra is crucial.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the 2-benzoylpyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.

-

Spectral Width: Set the spectral width to encompass the expected range of carbon resonances (typically 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

dot graph TD { A[Sample Preparation: Dissolve compound in deuterated solvent] --> B[NMR Spectrometer Setup]; B --> C[Data Acquisition: Proton-decoupled 13C experiment]; C --> D[Data Processing: Fourier transformation and phasing]; D --> E[Spectral Analysis: Chemical shift referencing and peak picking]; }

Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand their influence on the methoxy ¹³C NMR chemical shift.

Caption: Factors influencing the methoxy ¹³C NMR chemical shift.

Conclusion and Future Outlook

The ¹³C NMR chemical shift of the methoxy group in 2-benzoylpyridine derivatives serves as a sensitive probe of the electronic landscape within the molecule. While a comprehensive experimental dataset is still emerging, the available data, coupled with established principles of NMR spectroscopy, allows for reliable interpretation and prediction of these chemical shifts.

The typical range for a methoxy group on either the benzoyl or pyridine ring is approximately 54-56 ppm. The precise chemical shift is a function of the position of the methoxy group and the electronic nature of other substituents. Electron-donating groups generally cause an upfield shift, while electron-withdrawing groups lead to a downfield shift.

Future work involving the systematic synthesis and ¹³C NMR analysis of a broader range of methoxy-substituted 2-benzoylpyridine derivatives will be invaluable for refining our understanding and predictive capabilities. Furthermore, computational studies employing density functional theory (DFT) can provide deeper insights into the electronic structures and aid in the accurate prediction of NMR parameters. This combined experimental and theoretical approach will undoubtedly empower researchers in the rational design and characterization of novel 2-benzoylpyridine-based molecules for diverse applications.

References

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". The Royal Society of Chemistry.

- Electronic Supplemental Information (ESI) for "Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF". The Royal Society of Chemistry.

- Supporting Information for "A Novel and Efficient Synthesis of 2-Substituted-5-arylpyridines via a One-Pot, Three-Component Reaction". The Royal Society of Chemistry.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Al-Tel, T. H. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. Molecules 2000, 5, 888-893.

Sources

Technical Comparison: Carbonyl Vibrational Dynamics of 2-(2,3-Dimethoxybenzoyl)pyridine

Executive Summary

This guide analyzes the infrared (IR) spectral characteristics of 2-(2,3-dimethoxybenzoyl)pyridine , specifically focusing on the carbonyl (

For researchers monitoring the synthesis of isoquinoline derivatives or specific kinase inhibitors where this compound serves as an intermediate, the carbonyl stretch is the primary quality attribute (CQA).

Core Finding: The carbonyl stretch for 2-(2,3-dimethoxybenzoyl)pyridine is observed in the range of 1665–1675 cm⁻¹ . This is distinct from its aldehyde precursor (~1685 cm⁻¹) and the unsubstituted parent 2-benzoylpyridine (~1663 cm⁻¹), serving as a reliable probe for reaction completion and conformational analysis.

Structural Analysis & Theoretical Underpinnings[2][3][4][5]

To interpret the IR spectrum accurately, one must understand the three forces acting on the carbonyl bond in this specific molecule.

A. The Electronic "Push-Pull"

-

Pyridine Ring (Electron Withdrawing): The pyridine nitrogen is electron-withdrawing via induction. This typically strengthens the

bond slightly compared to a phenyl group, potentially raising the frequency. -

Methoxy Groups (Electron Donating): The methoxy groups (-OMe) at positions 2 and 3 on the benzoyl ring are strong Electron Donating Groups (EDG) via resonance. In a planar system, this donation would increase single-bond character in the carbonyl, significantly lowering the frequency (Red Shift).

B. The Steric "Twist" (Critical Factor)

The defining feature of this molecule is the ortho-substitution on both rings flanking the carbonyl:

-

The pyridine nitrogen (ortho to the carbonyl).

-

The 2-methoxy group on the benzene ring (ortho to the carbonyl).

These groups create significant steric clash. To relieve this strain, the molecule rotates around the carbonyl-

-

Result: The loss of conjugation increases the double-bond character of the carbonyl, causing a Blue Shift (higher wavenumber) relative to a fully planar analog.

C. Visualizing the Mechanism

The following diagram illustrates the competing forces that determine the final observed frequency.

Figure 1: Mechanistic logic tree demonstrating how steric hindrance counteracts electronic donation to determine the final wavenumber.

Comparative Data Analysis

The following table contrasts the target molecule with critical process analogs. Use this data to validate synthesis intermediates.

| Compound | Structure Description | Spectral Notes | |

| 2-(2,3-Dimethoxybenzoyl)pyridine | Target Molecule | 1665 – 1675 | Sharp, intense band.[1][3][4] Shifted higher due to steric twist. |

| 2-Benzoylpyridine | Unsubstituted Parent | 1663 | Baseline for conjugated pyridine ketones. |

| 2,3-Dimethoxybenzaldehyde | Precursor | 1680 – 1690 | Distinct Fermi resonance doublet (2700-2800 cm⁻¹) also visible. |

| 2,3-Dimethoxybenzoic Acid | Degradant | 1680 – 1700 | Broad O-H band (2500-3300 cm⁻¹) distinguishes this from ketone. |

| Benzophenone | Standard Diaryl Ketone | 1660 | Fully conjugated reference point. |

Key Differentiator: If your spectrum shows a peak >1680 cm⁻¹, you likely have unreacted aldehyde precursor. If you see a broad stretch >3000 cm⁻¹, you have the alcohol intermediate (from Grignard addition) or carboxylic acid degradation.

Experimental Protocol: Validated Measurement

To ensure reproducibility, particularly given the potential for polymorphism in this crystalline solid, follow this protocol.

Method A: Solid State (ATR-FTIR)

Recommended for rapid QC of isolated solids.

-

Crystal Crush: Ensure the sample is a fine powder. Large crystals can cause scattering (Christiansen effect), distorting peak shape.

-

Pressure: Apply consistent high pressure to the diamond ATR crystal. Poor contact yields weak carbonyl signals.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 (minimum)

-

Range: 4000 – 600 cm⁻¹

-

Method B: Solution Phase (DCM)

Recommended for conformational analysis.

-

Solvent: Dissolve 5 mg in 1 mL of anhydrous Dichloromethane (DCM).

-

Note: Avoid protic solvents (Methanol/Ethanol). Hydrogen bonding to the pyridine nitrogen or carbonyl oxygen will shift the peak significantly lower (Red shift ~10-15 cm⁻¹), obscuring the structural data.

-

-

Cell: Use a CaF₂ or KBr liquid cell (0.1 mm path length).

-

Subtraction: Run a solvent blank. The pyridine ring vibrations (~1580 cm⁻¹) can overlap with solvent overtones; accurate subtraction is vital.

Synthesis Monitoring Workflow

The following diagram outlines the decision process during synthesis monitoring.

Figure 2: Process analytical technology (PAT) workflow for monitoring the oxidation of the alcohol intermediate to the target ketone.

References

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Balachandran, V., et al. (2012).[5] Vibrational spectroscopic studies of pyridine derivatives. Elixir Vibrational Spectroscopy.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for ortho-substituted benzophenone shifts).

-

NIST Chemistry WebBook. IR Spectra of 2-Benzoylpyridine.

-

Khan Academy. Spectroscopy of Aldehydes and Ketones.

Sources

- 1. mdpi.com [mdpi.com]

- 2. elixirpublishers.com [elixirpublishers.com]

- 3. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives [article.sapub.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. growingscience.com [growingscience.com]

Comparative Guide: Crystal Structure Analysis of (2,3-dimethoxyphenyl)(pyridin-2-yl)methanone

Executive Summary

This guide provides a technical framework for the structural analysis of (2,3-dimethoxyphenyl)(pyridin-2-yl)methanone (2,3-DMPM). Unlike its planar analogs (e.g., 3,4-dimethoxy isomers), the 2,3-substitution pattern introduces significant steric strain at the ortho position. This guide compares the crystallographic behavior of 2,3-DMPM against standard isomeric alternatives, focusing on the critical torsion angles that define its pharmacophore and solubility profile.

Key Insight: The presence of the methoxy group at the C2 position (ortho to the carbonyl) forces the phenyl ring to twist out of the carbonyl plane (typically

Part 1: Synthesis & Crystallization Protocol

Obtaining X-ray quality crystals of sterically hindered diaryl ketones requires specific solvent strategies to overcome the entropic penalty of the twisted conformation.

Synthesis Pathway (Brief)

-

Precursors: 2-Bromopyridine + 2,3-Dimethoxybenzaldehyde (via Grignard/Lithiation followed by oxidation) OR Friedel-Crafts acylation of 1,2-dimethoxybenzene with picolinoyl chloride.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is mandatory before crystallization to remove isomeric impurities which poison crystal growth.

Crystallization Workflow

The "Twisted Molecule" Challenge: Planar molecules stack easily (sheets). Twisted molecules (2,3-DMPM) struggle to pack efficiently.

Recommended Method: Slow Evaporation from a semi-polar solvent system.

-

Solvent A (Good Solubility): Dichloromethane (DCM) or Acetone.

-

Solvent B (Poor Solubility/Anti-solvent): Hexane or Diethyl Ether.

-

Protocol: Dissolve 20 mg of 2,3-DMPM in 2 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL Hexane (Vapor Diffusion). Seal and leave undisturbed at 4°C for 72-96 hours.

Visualization: Crystallization Logic

Figure 1: Decision tree for crystallizing sterically hindered diaryl ketones.

Part 2: Structural Analysis & Comparison

This section contrasts the expected structural metrics of 2,3-DMPM against its "Reference Standard," the 3,4-dimethoxy analog (3,4-DMPM).

The "Ortho Effect" (Steric Metrics)

In the 3,4-isomer, the methoxy groups are distal to the carbonyl bridge, allowing the molecule to remain relatively planar. In 2,3-DMPM, the O-Me group at position 2 clashes with the carbonyl oxygen.

Comparative Metrics Table: